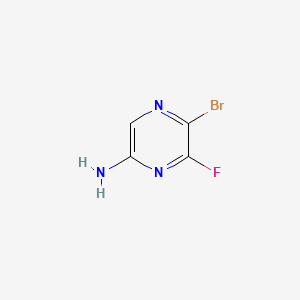
5-Bromo-6-fluoropyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-fluoropyrazin-2-amine: is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a pyrazine derivative is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
5-Bromo-6-fluoropyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as amines, ethers, or alkyl groups .
科学研究应用
5-Bromo-6-fluoropyrazin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It serves as a precursor in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Bromo-6-fluoropyrazin-2-amine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
5-Bromo-2-fluoropyridine: Another halogenated heterocycle with similar applications in medicinal chemistry and materials science.
6-Bromo-2-fluoropyridine: A structural isomer with different reactivity and applications.
Uniqueness
5-Bromo-6-fluoropyrazin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrazine ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of molecules with high specificity and potency in biological systems .
生物活性
5-Bromo-6-fluoropyrazin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of both bromine and fluorine substituents on a pyrazine ring. Its molecular formula is C5H4BrFN2, which contributes to its unique reactivity and biological activity compared to other similar compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may interact with various biological targets, particularly enzymes involved in cancer pathways. Preliminary studies suggest that it could inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor progression and metastasis .
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through modulation of apoptosis-related proteins such as Bcl-2 and Bax. This suggests that this compound could also promote programmed cell death in malignant cells .
- Cell Cycle Regulation : The compound may affect cell cycle distribution, leading to an increase in the G0/G1 phase population while decreasing the S phase population, thereby inhibiting cancer cell proliferation .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound demonstrated significant antiproliferative activity against K562 leukemia cells, with an IC50 value indicating effective cytotoxicity . The following table summarizes key findings related to antitumor activity:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | TBD | Induces apoptosis; affects cell cycle |
| Related Compound 1 | MDA-MB-231 | 1900 | FGFR inhibition; induces apoptosis |
| Related Compound 2 | 4T1 | TBD | Reduces migration/invasion; modulates MMP9 |
Case Studies
A case study involving a structurally similar compound revealed that treatment resulted in a significant decrease in migration and invasion abilities of breast cancer cells (4T1), suggesting that compounds like this compound may possess similar properties . The study indicated that the compound down-regulated matrix metalloproteinase (MMP9) expression while up-regulating tissue inhibitor of metalloproteinases (TIMP2), highlighting its potential in cancer therapy.
属性
分子式 |
C4H3BrFN3 |
|---|---|
分子量 |
191.99 g/mol |
IUPAC 名称 |
5-bromo-6-fluoropyrazin-2-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) |
InChI 键 |
CPERGCBWJMQKLV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C(=N1)Br)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















